Mass-Coded Pulse-Chase Labeling: SMTP Provides a +14 Da Mass Shift Relative to SMTA for Ratiometric Quantitation
In the rPAm‑MS workflow, S‑methyl thiopropionimidate (SMTP, CAS 630127‑97‑8) delivers a Δ = +14 Da mass shift per modified lysine compared with S‑methyl thioacetimidate (SMTA, CAS 17572‑18‑8) [1]. This mass difference is the exact basis for ratiometric quantitation of lysine reactivities in a single MS spectrum.
| Evidence Dimension | Mass shift per acetamidinyl / propionamidinyl adduct on lysine ε‑amine |
|---|---|
| Target Compound Data | Δ = +14 Da (propionamidinyl adduct from SMTP) |
| Comparator Or Baseline | Δ = 0 Da (acetamidinyl adduct from SMTA, C₃H₇NS) |
| Quantified Difference | +14 Da (equivalent to one methylene unit; instrument‑resolvable mass increment of 14.01565 Da at monoisotopic resolution) |
| Conditions | Pulse‑chase labeling of Bacillus subtilis CsoR protein; MALDI‑TOF MS and LC‑ESI‑MS/MS detection; HEPES buffer pH 8.0 with 6 M urea chase |
Why This Matters
Procurement of SMTP is non‑negotiable for any lab implementing the published rPAm‑MS protocol; substitution with SMTA eliminates the mass‑encoding capability, collapsing two channels into one and preventing ratiometric quantitation.
- [1] Chang, F.-M. J. et al. Ratiometric pulse-chase amidination mass spectrometry as a probe of biomolecular complex formation. Anal. Chem. 83, 9092–9099 (2011). DOI: 10.1021/ac202154r. View Source
